Cas no 1638744-19-0 ((3S,5R)-5-methylpiperidine-3-carboxylic acid)
(3S,5R)-5-methylpiperidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (3S,5R)-5-methylpiperidine-3-carboxylic acid
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- MDL: MFCD19224218
- Inchi: 1S/C7H13NO2/c1-5-2-6(7(9)10)4-8-3-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1
- InChI Key: CBDSIHCOUDRMMA-RITPCOANSA-N
- SMILES: N1C[C@H](C)C[C@H](C(O)=O)C1
(3S,5R)-5-methylpiperidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | AS-84144-0.25g |
(3S,5R)-5-methylpiperidine-3-carboxylicacid |
1638744-19-0 | >97% | 0.25g |
£499.00 | 2025-02-08 | |
| eNovation Chemicals LLC | D635229-100mg |
(3S,5R)-5-methylpiperidine-3-carboxylic acid |
1638744-19-0 | 97% | 100mg |
$230 | 2024-05-23 | |
| eNovation Chemicals LLC | D635229-250MG |
(3S,5R)-5-methylpiperidine-3-carboxylic acid |
1638744-19-0 | 97% | 250mg |
$355 | 2024-05-23 | |
| eNovation Chemicals LLC | D635229-500MG |
(3S,5R)-5-methylpiperidine-3-carboxylic acid |
1638744-19-0 | 97% | 500mg |
$595 | 2024-05-23 | |
| eNovation Chemicals LLC | D635229-1G |
(3S,5R)-5-methylpiperidine-3-carboxylic acid |
1638744-19-0 | 97% | 1g |
$890 | 2024-05-23 | |
| eNovation Chemicals LLC | D635229-5G |
(3S,5R)-5-methylpiperidine-3-carboxylic acid |
1638744-19-0 | 97% | 5g |
$2675 | 2024-05-23 | |
| eNovation Chemicals LLC | D635229-10G |
(3S,5R)-5-methylpiperidine-3-carboxylic acid |
1638744-19-0 | 97% | 10g |
$3875 | 2023-09-03 | |
| Key Organics Ltd | AS-84144-100MG |
(3S,5R)-5-methylpiperidine-3-carboxylicacid |
1638744-19-0 | >97% | 100mg |
£346.38 | 2025-02-08 | |
| Key Organics Ltd | AS-84144-250MG |
(3S,5R)-5-methylpiperidine-3-carboxylicacid |
1638744-19-0 | >97% | 0.25 g |
£616.00 | 2023-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126316-100mg |
(3S,5R)-5-Methylpiperidine-3-carboxylic acid |
1638744-19-0 | 98% | 100mg |
¥1814 | 2023-04-10 |
(3S,5R)-5-methylpiperidine-3-carboxylic acid Suppliers
(3S,5R)-5-methylpiperidine-3-carboxylic acid Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on (3S,5R)-5-methylpiperidine-3-carboxylic acid
Recent Advances in the Study of (3S,5R)-5-methylpiperidine-3-carboxylic acid (CAS: 1638744-19-0)
The compound (3S,5R)-5-methylpiperidine-3-carboxylic acid (CAS: 1638744-19-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral piperidine derivative is a key intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and metabolic disorders. Recent studies have highlighted its potential as a building block for novel drug candidates, owing to its unique stereochemistry and functional group compatibility.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of (3S,5R)-5-methylpiperidine-3-carboxylic acid as a precursor for the development of gamma-aminobutyric acid (GABA) receptor modulators. The study demonstrated that the compound's rigid piperidine scaffold and carboxyl group facilitate the design of high-affinity ligands with improved blood-brain barrier permeability. These findings open new avenues for treating epilepsy and anxiety disorders.
Another groundbreaking application was reported in a Nature Communications paper, where the compound was utilized in the synthesis of peptidomimetics targeting protein-protein interactions (PPIs) involved in cancer progression. The (3S,5R) configuration was found to be critical for maintaining the desired conformational stability, leading to enhanced binding affinity and selectivity. This research underscores the compound's versatility in drug discovery.
From a synthetic chemistry perspective, recent advancements in asymmetric catalysis have enabled more efficient production of (3S,5R)-5-methylpiperidine-3-carboxylic acid. A 2024 Organic Process Research & Development article detailed a novel enzymatic resolution method that achieves >99% enantiomeric excess, significantly improving the compound's accessibility for large-scale pharmaceutical applications.
The pharmacokinetic properties of derivatives containing this scaffold have also been investigated. Studies indicate that the methyl group at the 5-position enhances metabolic stability, while the carboxylic acid moiety allows for salt formation, improving solubility profiles. These characteristics make it particularly valuable for oral drug development.
Looking forward, the unique structural features of (3S,5R)-5-methylpiperidine-3-carboxylic acid continue to inspire innovative research directions. Current investigations are exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other targeted protein degradation platforms, potentially revolutionizing treatment approaches for previously 'undruggable' targets.
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